molecular formula C9H12Cl2FN3 B1439233 N-[(5-fluoro-1H-benzimidazol-2-yl)methyl]-N-methylamine dihydrochloride CAS No. 1158297-70-1

N-[(5-fluoro-1H-benzimidazol-2-yl)methyl]-N-methylamine dihydrochloride

Cat. No.: B1439233
CAS No.: 1158297-70-1
M. Wt: 252.11 g/mol
InChI Key: JOIMPLPNVNMHOK-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

N-[(5-fluoro-1H-benzimidazol-2-yl)methyl]-N-methylamine dihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound is known to bind to specific proteins, altering their conformation and activity. This interaction can lead to the inhibition or activation of enzymatic functions, depending on the nature of the binding . For instance, it may inhibit certain kinases, thereby affecting phosphorylation pathways crucial for cellular signaling .

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound can alter the expression of specific genes, leading to changes in protein synthesis and cellular behavior . Additionally, it affects metabolic pathways by interacting with key enzymes involved in cellular respiration and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their functions . This binding can lead to changes in gene expression by influencing transcription factors and other regulatory proteins . The compound’s ability to modulate enzyme activity and gene expression makes it a valuable tool in biochemical research .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable at room temperature, but its activity may degrade over extended periods . Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . At high doses, the compound may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play critical roles in cellular metabolism . The compound can affect metabolic flux and alter the levels of specific metabolites . Understanding these metabolic pathways is essential for elucidating the compound’s biochemical effects and potential therapeutic applications .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within cells can influence its activity and effectiveness . These transport and distribution mechanisms are critical for understanding the compound’s pharmacokinetics and dynamics .

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can affect its function and interactions with other biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-fluoro-1H-benzimidazol-2-yl)methyl]-N-methylamine dihydrochloride typically involves the reaction of 5-fluoro-1H-benzimidazole with methylamine under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to yield the dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(5-fluoro-1H-benzimidazol-2-yl)methyl]-N-methylamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, reduced amine derivatives, and substituted benzimidazole compounds .

Scientific Research Applications

N-[(5-fluoro-1H-benzimidazol-2-yl)methyl]-N-methylamine dihydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(5-fluoro-1H-benzimidazol-2-yl)methyl]-N-methylamine dihydrochloride is unique due to the presence of the fluorine atom at the 5-position of the benzimidazole ring. This fluorine substitution enhances its biochemical properties, making it more effective in various research applications compared to its analogs .

Properties

IUPAC Name

1-(6-fluoro-1H-benzimidazol-2-yl)-N-methylmethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FN3.2ClH/c1-11-5-9-12-7-3-2-6(10)4-8(7)13-9;;/h2-4,11H,5H2,1H3,(H,12,13);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOIMPLPNVNMHOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NC2=C(N1)C=C(C=C2)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl2FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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